2-(Propan-2-ylidene)-2H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-ylidene)-2H-indene is an organic compound characterized by the presence of an indene ring structure with a propan-2-ylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylidene)-2H-indene typically involves the condensation of indene with acetone under acidic or basic conditions. The reaction is carried out by mixing indene and acetone in the presence of a catalyst such as sulfuric acid or sodium hydroxide, followed by heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-ylidene)-2H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated indenes, amines, hydroxylated indenes
Scientific Research Applications
2-(Propan-2-ylidene)-2H-indene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-ylidene)-2H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity. The specific pathways and targets depend on the functional groups present on the indene ring and the nature of the substituents.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-ylidene)hydrazinecarboxamide
- 1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene
- N-(Propan-2-ylidene)aniline
Uniqueness
2-(Propan-2-ylidene)-2H-indene is unique due to its indene ring structure combined with a propan-2-ylidene substituent, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of functional groups and reactivity patterns, making it valuable for specific synthetic and research purposes.
Properties
CAS No. |
37620-72-7 |
---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-propan-2-ylideneindene |
InChI |
InChI=1S/C12H12/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-8H,1-2H3 |
InChI Key |
LRQBKMUJLKHEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=C2C=CC=CC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.